

Flt3-IN-4: A Comprehensive Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Flt3-IN-4

Cat. No.: B8107601

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This in-depth technical guide details the discovery, synthesis, and biological evaluation of **Flt3-IN-4**, a potent and orally effective FMS-like tyrosine kinase 3 (FLT3) inhibitor. **Flt3-IN-4**, also identified as compound 9u in its discovery publication, has emerged as a promising candidate for the treatment of acute myelogenous leukemia (AML), particularly in cases harboring FLT3 mutations. This document provides a thorough overview of the molecule's development, including its synthesis pathway, quantitative biological data, and the experimental protocols utilized in its characterization.

Discovery and Rationale

Flt3-IN-4 was developed as part of a research initiative to identify novel pyrrolo[2,3-d]pyrimidine-based derivatives as potent FLT3 inhibitors. The FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth. Therefore, targeting FLT3 with small molecule inhibitors is a key therapeutic strategy for this malignancy. The development of **Flt3-IN-4** was aimed at creating a highly potent and selective inhibitor with favorable pharmacological properties.

Quantitative Biological Data

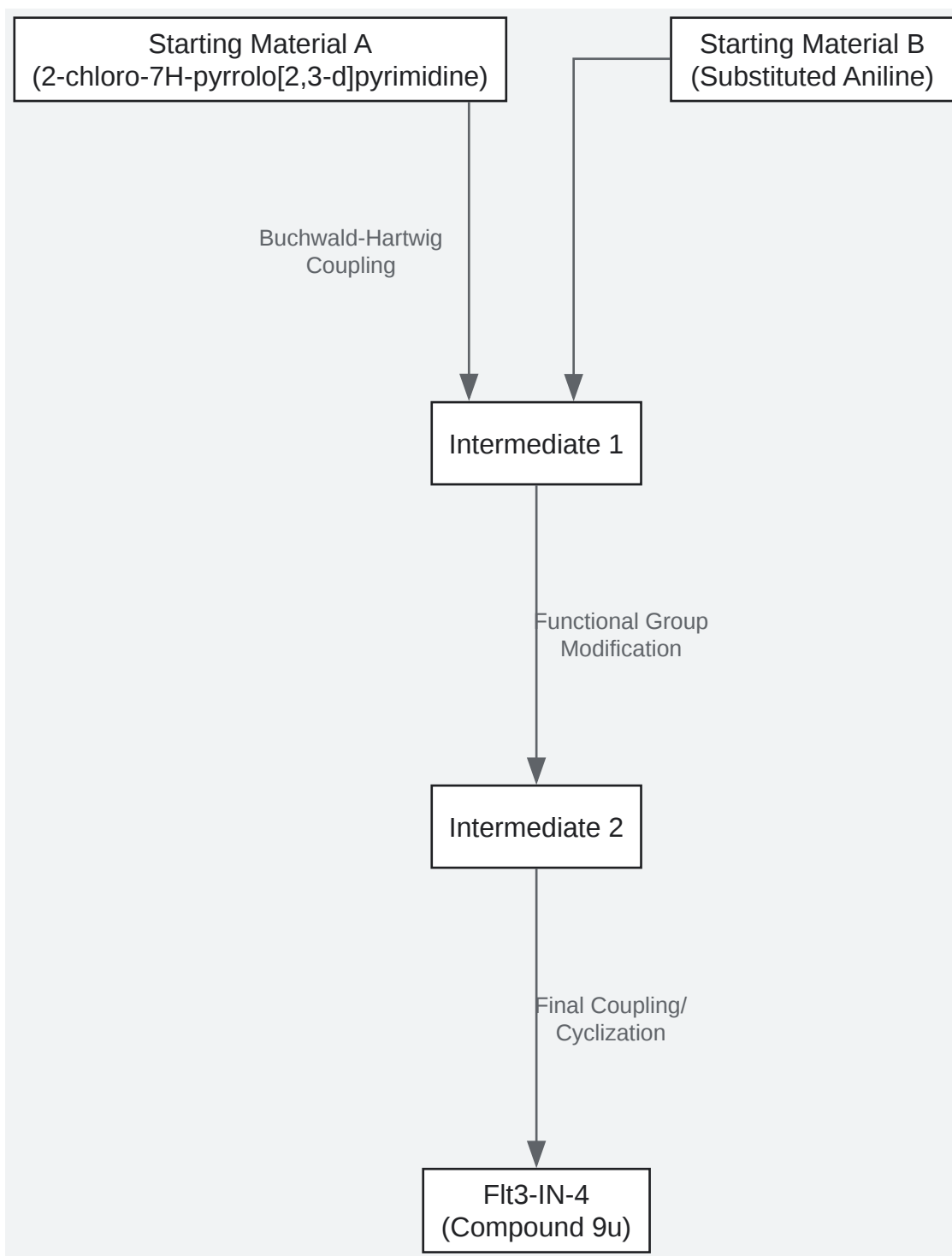
The biological activity of **Flt3-IN-4** was assessed through a series of in vitro assays to determine its potency against FLT3 kinase and its anti-proliferative effects on various leukemia cell lines. The key quantitative data are summarized in the tables below.

Kinase Inhibition	
Target	IC ₅₀ (nM)
FLT3	7

Cell-Based Proliferation (IC ₅₀)	
Cell Line	IC ₅₀ (nM)
MV4-11 (FLT3-ITD)	0.089 ± 0.001
Molm-13 (FLT3-ITD)	0.022 ± 0.003

Synthesis Pathway

The synthesis of **Flt3-IN-4** is a multi-step process starting from commercially available reagents. The following diagram illustrates the key steps in the chemical synthesis of this potent FLT3 inhibitor.



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Caption: Synthetic route for **Flt3-IN-4**.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **Flt3-IN-4**.

FLT3 Kinase Inhibition Assay

The potency of **Flt3-IN-4** against the FLT3 kinase was determined using a biochemical assay.

Materials:

- Recombinant human FLT3 kinase domain
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Substrate (e.g., a synthetic peptide)
- **Flt3-IN-4** (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

- Prepare a reaction mixture containing the FLT3 kinase, the peptide substrate, and the kinase buffer.
- Add serial dilutions of **Flt3-IN-4** or a vehicle control (DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.
- Calculate the percentage of kinase inhibition for each concentration of **Flt3-IN-4**.

- Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of **Flt3-IN-4** was evaluated in AML cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- MV4-11 and Molm-13 cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Flt3-IN-4** (serially diluted)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

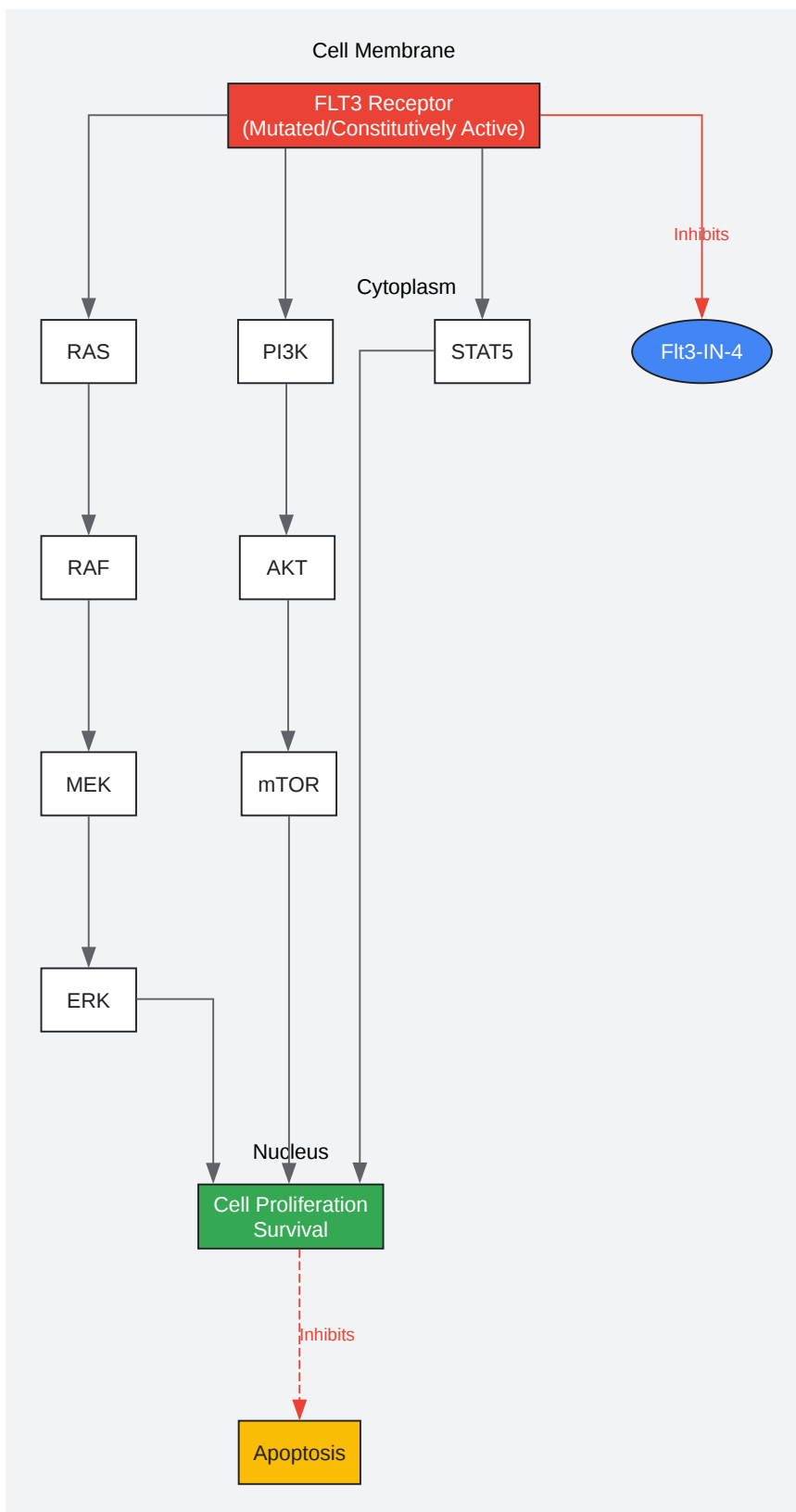
Procedure:

- Seed the cells in a 96-well plate at a predetermined density (e.g., 5×10^3 cells/well).
- Allow the cells to adhere and grow for 24 hours.
- Treat the cells with serial dilutions of **Flt3-IN-4** or a vehicle control (DMSO) and incubate for 72 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration of **Flt3-IN-4** relative to the vehicle-treated control.

- Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

Flt3-IN-4 exerts its therapeutic effect by inhibiting the constitutive activation of the FLT3 signaling pathway in cancer cells. The binding of **Flt3-IN-4** to the ATP-binding pocket of the FLT3 kinase domain prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.



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Caption: FLT3 signaling pathway and inhibition by **Flt3-IN-4**.

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